BX517
描述
- 它是一种有效的PDK1抑制剂,具有令人印象深刻的IC50值为6 nM .
- PDK1在细胞信号通路中发挥着至关重要的作用,特别是在Akt(蛋白激酶B)的激活中,Akt参与细胞存活、生长和代谢。
BX-517:
科学研究应用
- BX-517在多个领域的科学研究中具有重要意义:
化学: 研究其与激酶和其他蛋白质的相互作用。
生物学: 研究其在细胞信号通路中的作用。
医学: 探索其作为治疗剂的潜力。
工业: 开发用于药物发现的激酶抑制剂。
作用机制
- BX-517通过与PDK1的ATP结合口袋结合来抑制PDK1。
- PDK1是Akt激活的关键调节因子。
- 该化合物会破坏肿瘤细胞中Akt的激活(IC50 = 0.1-1.0 μM)并选择性地抑制AKT2的激活 .
生化分析
Biochemical Properties
BX517 plays a crucial role in biochemical reactions, particularly as an inhibitor of PDK1 . PDK1 is a Ser/Thr kinase that is a crucial activator of a range of protein kinases in the AGC kinase super-family that play key roles in the progression of cancer . This compound interacts with this enzyme, inhibiting its function and thereby influencing the biochemical reactions that the enzyme catalyzes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation and migration of ovarian cancer cells . Additionally, this compound promotes cell senescence and sensitizes ovarian cancer cells to cisplatin chemotherapy . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, specifically PDK1 . It binds to the ATP binding pocket of PDK1, inhibiting its function . This inhibition leads to a decrease in the activation of Akt in tumor cells . Furthermore, this compound has been shown to induce changes in gene expression, particularly in the context of cell senescence .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies detailing the long-term effects of this compound on cellular function are limited, it has been shown that this compound can promote cell senescence over time . This suggests that this compound may have long-term effects on cellular function, particularly in the context of cancer cells .
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models are currently limited, it is known that this compound has potent effects on cells at the micromolar level
Metabolic Pathways
This compound is involved in the PDK1 signaling pathway . By inhibiting PDK1, this compound can influence various metabolic processes, including those involving Akt, a protein that plays a key role in cell survival, growth, and metabolism .
准备方法
- BX-517可以通过多种合成路线合成。
- 可获得文献中没有明确提及具体的合成方法和反应条件。
- 工业生产方法可能涉及大规模合成和纯化工艺,但具体细节为专有信息。
化学反应分析
- BX-517由于其官能团的存在,可能经历各种化学反应。
- 常见的反应包括氧化、还原和取代。
- 试剂和条件取决于具体的反应类型。
- 这些反应形成的主要产物没有明确记载。
相似化合物的比较
- BX-517的独特性在于它对PDK1具有高度选择性(对其他激酶的选择性为100倍或更高)。
- 类似的化合物包括其他PDK1抑制剂和靶向激酶的分子。
属性
IUPAC Name |
[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURSNCTQGJRRX-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946843-63-6 | |
Record name | BX-517 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BX-517 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BX-517 and its downstream effects?
A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].
Q2: How does the structure of BX-517 contribute to its binding to PDK1?
A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.
Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?
A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.
Q4: What limitations were encountered with BX-517 during its development?
A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.
Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?
A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。